4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a methyl group, and an amine group linked to a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4S/c1-5-8(10)9(14-13-5)11-3-7-4-15-6(2)12-7/h4H,3H2,1-2H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRIVZRMLEUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NCC2=CSC(=N2)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Thiazole and Pyrazole Rings: The final step involves coupling the thiazole moiety with the pyrazole ring under appropriate reaction conditions, such as using a base like sodium hydride in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyrazole rings.
Nucleophilic Addition Reactions: The amine group can participate in nucleophilic addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole and pyrazole rings.
Scientific Research Applications
4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-1H-pyrazol-3-amine: Lacks the thiazole moiety, which may result in different biological activities.
5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine: Lacks the bromine atom, which may affect its reactivity and biological properties.
4-bromo-1H-pyrazol-3-amine: Lacks both the methyl group and the thiazole moiety, resulting in different chemical and biological properties.
Uniqueness
The presence of both the thiazole and pyrazole rings, along with the bromine and methyl substituents, makes 4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
